CID 71310681

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

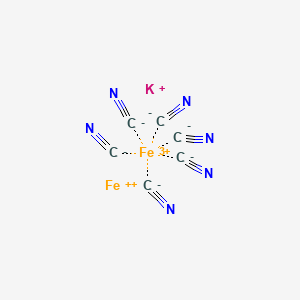

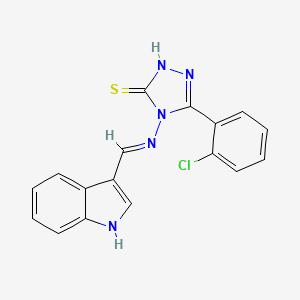

cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-nonyl-2’-bipyridyl)ruthenium(II): Z907 Dye , is an organometallic compound with the molecular formula C({42})H({52})N({6})O({4})RuS(_{2}) . This compound is primarily used in dye-sensitized solar cells (DSSC) and organic light-emitting diodes (OLEDs) due to its excellent light absorption and electron transfer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-nonyl-2’-bipyridyl)ruthenium(II) involves the following steps:

Ligand Preparation: The ligands 2,2’-bipyridyl-4,4’-dicarboxylato and 4,4’-di-nonyl-2’-bipyridyl are synthesized separately through standard organic synthesis methods.

Complex Formation: Ruthenium trichloride is reacted with the prepared ligands in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol under reflux conditions.

Isothiocyanate Addition: The resulting complex is then treated with ammonium thiocyanate to introduce the isothiocyanato groups, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Ligands: Large-scale synthesis of the ligands using automated reactors.

Continuous Flow Reactors: Use of continuous flow reactors for the complex formation step to ensure consistent quality and yield.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ruthenium center, leading to higher oxidation states.

Substitution: The isothiocyanato groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Ligand exchange reactions can be carried out using various nucleophiles such as phosphines and amines.

Major Products

Oxidation Products: Higher oxidation state complexes of ruthenium.

Substitution Products: Complexes with different ligands replacing the isothiocyanato groups.

Scientific Research Applications

Chemistry

Dye-Sensitized Solar Cells (DSSC): The compound is used as a sensitizer in DSSCs due to its strong light absorption and efficient electron transfer properties.

Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

Biology

Bioimaging: The compound’s luminescent properties make it useful in bioimaging applications.

Medicine

Photodynamic Therapy: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Industry

OLEDs: It is used in the fabrication of OLEDs for display and lighting applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and transfer electrons. In DSSCs, it absorbs sunlight and injects electrons into the conduction band of the semiconductor, generating an electric current. In photodynamic therapy, it generates reactive oxygen species upon light activation, which can kill cancer cells.

Comparison with Similar Compounds

Similar Compounds

- cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II)

- cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-tert-butyl-2’-bipyridyl)ruthenium(II)

Uniqueness

- Z907 Dye has unique nonyl groups that enhance its solubility in organic solvents, making it more suitable for certain applications compared to its analogs.

- Its specific ligand structure provides optimal light absorption and electron transfer properties, making it highly efficient in DSSCs and OLEDs.

Properties

Molecular Formula |

C42H52N6O4RuS2 |

|---|---|

Molecular Weight |

870.1 g/mol |

InChI |

InChI=1S/C28H44N2.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2 |

InChI Key |

LALSZYPVVQFXIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)

![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)

![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)